molecular formula C14H10O3 B1306158 2-(2-formylphenyl)benzoic Acid CAS No. 6720-26-9

2-(2-formylphenyl)benzoic Acid

Cat. No.: B1306158
CAS No.: 6720-26-9
M. Wt: 226.23 g/mol
InChI Key: NXEWGTWUNXITOI-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)benzoic acid is an organic compound with the molecular formula C14H10O3 It is characterized by the presence of a formyl group (-CHO) attached to the second position of a phenyl ring, which is itself attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-formylphenyl)benzoic acid typically involves the formylation of 2-phenylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. The reaction proceeds as follows:

    Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.

    Formylation: The Vilsmeier reagent then reacts with 2-phenylbenzoic acid to introduce the formyl group at the ortho position relative to the phenyl ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial synthesis would likely involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The formyl group in this compound can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(2-carboxyphenyl)benzoic acid.

    Reduction: 2-(2-hydroxyphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

2-(2-Formylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-Formylbenzoic acid: Lacks the additional phenyl ring, making it less sterically hindered and potentially more reactive in certain reactions.

    2-Phenylbenzoic acid: Lacks the formyl group, limiting its reactivity in formylation and related reactions.

    Benzaldehyde: Contains a formyl group but lacks the benzoic acid moiety, making it less versatile in terms of chemical transformations.

Uniqueness: 2-(2-Formylphenyl)benzoic acid is unique due to the presence of both a formyl group and a benzoic acid moiety, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEWGTWUNXITOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383354
Record name 2-(2-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6720-26-9
Record name 2-(2-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6720-26-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(2-formylphenyl)benzoic acid in atmospheric chemistry research?

A1: this compound was identified as a major product in the heterogeneous reaction of ozone with phenanthrene particles. [] This reaction, occurring on the surface of airborne particles, contributes to the formation of secondary organic aerosols (SOA), which impact air quality and climate. [] Understanding the formation mechanisms and products of such reactions, like the production of this compound, is crucial for modeling atmospheric processes and developing mitigation strategies.

Q2: How is this compound formed from phenanthrene in the atmosphere?

A2: The study demonstrated that ozone can react with phenanthrene particles through two primary pathways. [] In one pathway, ozone attacks the aromatic ring structure of phenanthrene, leading to the formation of 2,2'-diformylbiphenyl. [] This diformyl compound can further react with ozone, ultimately producing this compound. [] This finding highlights the complex, multi-step oxidation processes that occur in the atmosphere, transforming primary emissions into a variety of secondary products.

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